molecular formula C10H11NO4 B3022748 2'-Methoxy-5'-methyl-3'-nitroacetophenone CAS No. 103204-71-3

2'-Methoxy-5'-methyl-3'-nitroacetophenone

Cat. No.: B3022748
CAS No.: 103204-71-3
M. Wt: 209.2 g/mol
InChI Key: XCNAPKFGEIQXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Methoxy-5’-methyl-3’-nitroacetophenone is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is a derivative of acetophenone, featuring a methoxy group at the 2’ position, a methyl group at the 5’ position, and a nitro group at the 3’ position. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methoxy-5’-methyl-3’-nitroacetophenone typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2’-Methoxy-5’-methyl-3’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-methyl-3’-nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is 2’-Methoxy-5’-methyl-3’-aminoacetophenone.

    Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-Methoxy-5’-methyl-3’-nitroacetophenone can be obtained.

Scientific Research Applications

2’-Methoxy-5’-methyl-3’-nitroacetophenone is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2’-Methoxy-5’-methyl-3’-nitroacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methoxy-5’-methyl-3’-nitroacetophenone is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of methoxy, methyl, and nitro groups provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

1-(2-methoxy-5-methyl-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-8(7(2)12)10(15-3)9(5-6)11(13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNAPKFGEIQXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501242729
Record name Ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-71-3
Record name Ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-methoxy-5-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501242729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Methoxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Methoxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Methoxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 4
Reactant of Route 4
2'-Methoxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Methoxy-5'-methyl-3'-nitroacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Methoxy-5'-methyl-3'-nitroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.